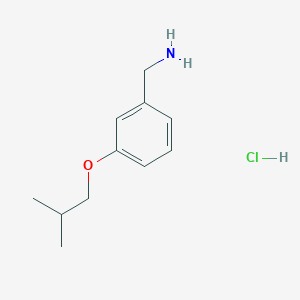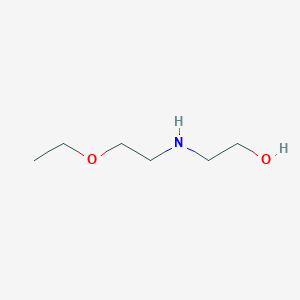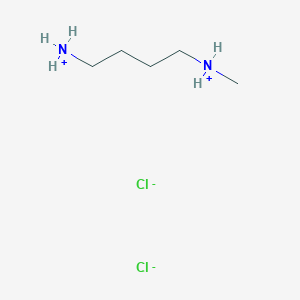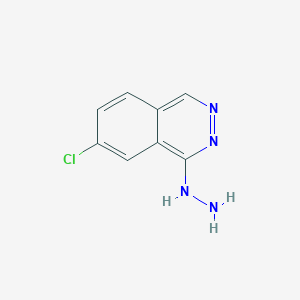
4,6-Dihydroxycoumarin
Descripción general
Descripción
4,6-Dihydroxycoumarin is a useful research compound. Its molecular formula is C9H6O4 and its molecular weight is 178.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
4,6-Dihydroxycoumarin, also known as esculetin, is a major active ingredient in traditional Chinese medicine . It primarily targets enzymes such as hyaluronidase and collagenase, preserving the integrity of the perivascular connective tissue . It also interacts with the HO• radical, which is involved in various biochemical reactions .
Mode of Action
The interaction of this compound with its targets results in significant changes. For instance, it inhibits catabolic enzymes, thus preserving the integrity of the perivascular connective tissue . It also reacts with the HO• radical, leading to the formation of various products .
Biochemical Pathways
The biosynthesis of this compound involves several enzymes, including phenylalanine ammonia-lyase (PAL), 4-Coumarate: Coenzyme A Ligase (4CL), and p-coumaroyl CoA 2’-hydroxylase (C2’H) . The compound also affects the oxidative processes of coumarins, where cytochrome P450 acts as an inducer .
Pharmacokinetics
It is known that coumarins, including this compound, undergo hepatic metabolism, where cytochrome p450 plays a crucial role . This process can influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, thereby affecting its bioavailability.
Result of Action
The action of this compound at the molecular and cellular levels results in various effects. For instance, it has been found to decrease the proliferation and viability of HepG2 hepatocellular carcinoma cells . It also influences the expression of certain genes, such as Ki-67, MMP-2, and MMP-9 .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, advanced oxidative processes (AOPs), which are radical reactions of toxic contaminants with environmental free radicals, can lead to the degradation of this compound . This highlights the importance of the aqueous environment in the chemical fate of toxins .
Análisis Bioquímico
Biochemical Properties
4,6-Dihydroxycoumarin plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with enzymes such as phenylalanine ammonia-lyase (PAL), 4-coumarate: Coenzyme A Ligase (4CL), and p-coumaroyl CoA 2’-hydroxylase (C2’H), which are involved in the biosynthesis of coumarins . These interactions are crucial for the formation of coumarin derivatives, which exhibit various biological activities. Additionally, this compound has been shown to exhibit antioxidant properties by scavenging free radicals through mechanisms such as Hydrogen Atom Transfer (HAT) and Sequential Proton Loss followed by Electron Transfer (SPLET) .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the HDAC1-Sp1-FOSL2 signaling axis, which plays a role in breast cancer therapy . By inhibiting the deacetylase activity of HDAC1 on Sp1, this compound decreases FOS-like antigen 2 (FOSL2) mRNA levels, thereby impacting cell proliferation and metastasis. Furthermore, it has been shown to modulate the expression of genes involved in oxidative stress response, contributing to its antioxidant effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It has been shown to inhibit enzymes such as HDAC1, leading to changes in gene expression and cellular function . The compound’s antioxidant activity is primarily mediated through its ability to scavenge free radicals via HAT and SPLET mechanisms . Additionally, this compound interacts with proteins involved in the biosynthesis of coumarins, facilitating the formation of biologically active derivatives .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound exhibits stable antioxidant activity over time, with minimal degradation . Long-term exposure to the compound has been associated with sustained modulation of gene expression and cellular metabolism, highlighting its potential for therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that the compound exhibits dose-dependent effects, with higher doses leading to increased antioxidant activity and modulation of gene expression . At high doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Therefore, careful consideration of dosage is essential for its therapeutic use.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly in the biosynthesis of coumarins. It interacts with enzymes such as PAL, 4CL, and C2’H, which are crucial for the formation of coumarin derivatives . These interactions influence metabolic flux and metabolite levels, contributing to the compound’s biological activities. Additionally, this compound has been shown to modulate the expression of genes involved in oxidative stress response, further highlighting its role in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by various transporters and binding proteins. The compound is known to interact with proteins involved in its transport, leading to its accumulation in specific cellular compartments . These interactions influence the localization and activity of this compound, contributing to its biological effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is known to localize in cellular compartments such as the cytoplasm and mitochondria, where it exerts its antioxidant effects . Additionally, post-translational modifications and targeting signals play a role in directing this compound to specific organelles, further influencing its biological activity.
Propiedades
IUPAC Name |
4,6-dihydroxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O4/c10-5-1-2-8-6(3-5)7(11)4-9(12)13-8/h1-4,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMYACLDZGAWNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CC(=O)O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90715656 | |
| Record name | 4,6-Dihydroxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90715656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30992-75-7 | |
| Record name | 4,6-Dihydroxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90715656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of discovering a new biscoumarin in Guazuma tomentosa roots?
A1: Biscoumarins, like the newly discovered one in Guazuma tomentosa roots [], represent a class of naturally occurring compounds with potential medicinal properties. Identifying new biscoumarins adds to the library of potential therapeutic agents. Further research on their biological activity, structure-activity relationships, and mechanisms of action could lead to developing new drugs for various diseases.
Q2: How does the research on coumarin formation by Trichosporon asahii relate to understanding the biosynthesis of 4,6-dihydroxycoumarin?
A2: While the research paper doesn't directly investigate this compound biosynthesis [], it sheds light on how microorganisms can contribute to the formation of coumarin compounds. Understanding the enzymatic pathways used by Trichosporon asahii to degrade aromatic oil components into coumarins could provide insights into the broader biosynthesis of related compounds, potentially including this compound, in other organisms. This knowledge could be valuable for developing biotechnological approaches to producing these compounds for research or pharmaceutical applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1493836.png)






![tetrapotassium;[(3R,5R,7R,10S,12S,13R,14S)-10,13-dimethyl-3,7-disulfonatooxy-17-[(2R)-5-sulfonatooxypentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-12-yl] sulfate](/img/structure/B1493856.png)
![Tert-butyl 4-[2-oxo-2-(propylamino)ethoxy]piperidine-1-carboxylate](/img/structure/B1493857.png)
![2-[4-(2-chlorophenyl)piperazin-1-yl]-N'-hydroxyethanimidamide](/img/structure/B1493858.png)
![{2-[4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)phenyl]ethyl}amine hydrochloride](/img/structure/B1493860.png)
![1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione;dihydrochloride](/img/structure/B1493862.png)

![[2-(3-Benzyl-1H-1,2,4-triazol-5-yl)ethyl]aminehydrochloride](/img/structure/B1493869.png)
